Product packaging for 5-Desethoxy,-5-Methoxy-Finerenone(Cat. No.:)

5-Desethoxy,-5-Methoxy-Finerenone

Cat. No.: B13841587
M. Wt: 364.4 g/mol
InChI Key: VJGDVKUKABWMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Finerenone (B607456) as a Non-Steroidal Mineralocorticoid Receptor Antagonist

Finerenone is a third-generation, non-steroidal mineralocorticoid receptor antagonist that has demonstrated significant cardiorenal protective effects. d-nb.infonih.gov Unlike its steroidal predecessors, such as spironolactone (B1682167) and eplerenone (B1671536), Finerenone possesses a unique bulky, non-steroidal structure. researchgate.netnih.gov This structural difference confers high selectivity and affinity for the mineralocorticoid receptor, while minimizing interactions with other steroid hormone receptors, thereby reducing the incidence of hormonal side effects. researchgate.netnih.gov

The mechanism of action of Finerenone involves binding to the MR as a "bulky" antagonist, which inhibits the recruitment of transcriptional cofactors essential for the expression of genes involved in hypertrophic, pro-inflammatory, and profibrotic pathways. researchgate.net This mode of action is distinct from steroidal MRAs and contributes to its potent anti-inflammatory and anti-fibrotic properties in tissues like the heart and kidneys. nih.govchemicalbook.com Clinical trials have substantiated the efficacy of Finerenone in reducing the risk of cardiovascular and kidney disease progression in patients with type 2 diabetes and chronic kidney disease. d-nb.infomdpi.com

Rationale for Investigation into 5-Desethoxy-5-Methoxy-Finerenone as a Structural Analog and Research Tool

The development and study of structural analogs of established drugs like Finerenone are a cornerstone of medicinal chemistry and pharmacological research. The investigation into 5-Desethoxy-5-Methoxy-Finerenone serves several key purposes. As a structural analog, it allows researchers to probe the structure-activity relationships (SAR) of the dihydropyridine (B1217469) scaffold of Finerenone. mdpi.comnih.gov By systematically modifying functional groups, scientists can elucidate which parts of the molecule are critical for its binding affinity to the mineralocorticoid receptor and its antagonist activity.

Specifically, the modification at the 5-position of the dihydropyridine ring—replacing the ethoxy group with a methoxy (B1213986) group and removing the desethoxy moiety—can provide insights into the steric and electronic requirements of the MR binding pocket. Such studies are instrumental in designing new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. Furthermore, these analogs serve as valuable research tools to explore the nuanced biology of the mineralocorticoid receptor and its role in various physiological and pathological processes.

Overview of Research Aims and Significance for Mineralocorticoid Receptor Biology

The primary research aim for investigating 5-Desethoxy-5-Methoxy-Finerenone is to understand how specific structural changes impact its interaction with the mineralocorticoid receptor. This includes assessing its binding affinity, its efficacy as an antagonist, and its selectivity profile compared to Finerenone.

The significance of this research extends beyond the development of new drugs. By studying how subtle molecular modifications alter the function of an MR antagonist, researchers can gain a more detailed picture of the receptor's ligand-binding domain. This knowledge contributes to a more comprehensive model of MR activation and inhibition, which is fundamental to understanding its role in health and disease. Ultimately, the insights gained from studying analogs like 5-Desethoxy-5-Methoxy-Finerenone can pave the way for the development of next-generation mineralocorticoid receptor modulators with tailored properties for specific clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N4O3 B13841587 5-Desethoxy,-5-Methoxy-Finerenone

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-5-methoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-10-9-23-20(27-4)17-16(15(19(22)25)11(2)24-18(10)17)13-6-5-12(8-21)7-14(13)26-3/h5-7,9,16,24H,1-4H3,(H2,22,25)

InChI Key

VJGDVKUKABWMDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1NC(=C(C2C3=C(C=C(C=C3)C#N)OC)C(=O)N)C)OC

Origin of Product

United States

Structural Characterization and Nomenclature of 5 Desethoxy, 5 Methoxy Finerenone

Chemical Structure and Relationship to the Finerenone (B607456) Core Scaffold

5-Desethoxy,-5-methoxy-finerenone is a close structural analog and known impurity of Finerenone, a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. The chemical backbone of both compounds is the dihydronaphthyridine core, specifically a 1,4-dihydro-1,6-naphthyridine-3-carboxamide scaffold. This core structure is a key feature distinguishing Finerenone from older, steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536). drugbank.comwikipedia.org

The systematic IUPAC name for Finerenone is (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. nih.govchemspider.com The defining structural feature of Finerenone is the ethoxy group (-OCH2CH3) at the C5 position of the naphthyridine ring.

In this compound, this ethoxy group is replaced by a methoxy (B1213986) group (-OCH3). Its systematic IUPAC name is therefore 4-(4-cyano-2-methoxyphenyl)-5-methoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. pharmaffiliates.com This single substitution—the replacement of an ethyl group with a methyl group in the ether linkage at C5—is the sole structural difference between the two molecules. The rest of the molecule, including the 4-(4-cyano-2-methoxyphenyl) substituent at the C4 position and the carboxamide group at the C3 position, remains identical.

Table 1: Structural Comparison of Finerenone and this compound

Feature Finerenone This compound
IUPAC Name (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide nih.gov 4-(4-cyano-2-methoxyphenyl)-5-methoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide pharmaffiliates.com
Core Scaffold 1,4-dihydro-1,6-naphthyridine-3-carboxamide 1,4-dihydro-1,6-naphthyridine-3-carboxamide
Substituent at C5 Ethoxy (-OCH2CH3) Methoxy (-OCH3)
Molecular Formula C21H22N4O3 nih.gov C20H20N4O3
Molecular Weight 378.43 g/mol drugbank.com 364.41 g/mol pharmaffiliates.com

| Chiral Center | C4 | C4 |

Isomeric and Stereochemical Considerations Relevant to Biological Activity

The biological activity of Finerenone is highly dependent on its stereochemistry. The molecule possesses a single chiral center at the C4 position of the dihydronaphthyridine ring. The pharmacologically active drug substance is the pure (S)-enantiomer. nih.gov The (R)-enantiomer is considered an unwanted stereoisomer. nih.gov

During synthesis, Finerenone is often produced as a racemic mixture, which is a 1:1 mixture of the (S) and (R) enantiomers. nih.govbris.ac.uk The active (S)-enantiomer is then separated from the racemate using techniques such as chiral column chromatography or classical resolution with chiral acids like tartaric acid derivatives. bris.ac.ukgoogle.com This separation is a critical step because the desired therapeutic effect as a mineralocorticoid receptor antagonist is specifically associated with the (S)-configuration. nih.gov Studies have shown that Finerenone's metabolites are pharmacologically inactive, underscoring the high specificity of the parent drug's structure for its target receptor. nih.govresearchgate.net

Given that this compound is a synthesis-related impurity, it also possesses the same chiral center at C4 and can therefore exist as (S) and (R) enantiomers. It is typically found as a racemic mixture, particularly if it arises from a synthetic route that precedes the chiral separation of the main compound. nih.gov While specific studies on the biological activity of the individual enantiomers of this compound are not prevalent in public literature, it is reasonable to infer from the strict stereochemical requirements of Finerenone that any potential biological activity of this impurity would also be enantiomer-specific. However, based on the finding that Finerenone's own metabolites are inactive, it is widely presumed that related impurities like this one lack significant on-target pharmacological activity. nih.gov

Designation and Context as a Finerenone-Related Compound or Impurity

This compound is recognized and classified as a process-related impurity of Finerenone. clearsynth.comsynzeal.com Process-related impurities are chemical substances that may form during the manufacturing or storage of a drug substance. gally.ch Their presence is carefully monitored and controlled to ensure the final active pharmaceutical ingredient (API) meets stringent purity and safety standards.

The control of such impurities is governed by international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). biotech-spain.comeuropa.eu Specifically, the ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. gally.cheuropa.euich.org Pharmaceutical manufacturers must develop and validate analytical methods to detect and quantify specified impurities like this compound. clearsynth.com The levels of these impurities must be kept below established thresholds to ensure the quality, safety, and efficacy of the final drug product.

The formation of this compound is likely linked to the starting materials and reagents used in the synthesis of Finerenone. For instance, if a methoxy-containing precursor is present as an impurity in the corresponding ethoxy-containing starting material, it could be carried through the synthetic steps to form the final methoxy-substituted impurity alongside the desired ethoxy-containing Finerenone.

Table 2: List of Selected Finerenone Compound Names

Compound Name/Identifier Type
Finerenone Active Pharmaceutical Ingredient
(S)-Finerenone Active Enantiomer
(R)-Finerenone nih.gov Inactive Enantiomer
This compound Impurity
Spironolactone Steroidal MR Antagonist
Eplerenone Steroidal MR Antagonist

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Desethoxy,-5-Methoxy-Finerenone

Key Starting Materials and Intermediates

The synthesis for this class of molecules relies on a convergent approach, using several key building blocks that are assembled sequentially.

4-formyl-3-methoxybenzonitrile (B1591161): This aldehyde is a crucial intermediate that forms the substituted phenyl ring at the C4 position of the final molecule. google.comgoogle.com It is typically prepared from 4-cyano-2-methoxytoluene or other substituted toluenes through reactions like bromination followed by cyanation. google.comjustia.com

β-Ketoesters/Amides: Compounds such as 2-cyanomethyl-3-oxobutanoate or acetoacetamide (B46550) serve as the three-carbon backbone component (C2, C3, and the C2-methyl group) for the dihydropyridine (B1217469) portion of the core. google.comgoogle.com A Knoevenagel condensation between 4-formyl-3-methoxybenzonitrile and the β-ketoester is often the initial step, forming a benzylidene intermediate. google.comnewdrugapprovals.org

Pyridone Intermediates: A substituted pyridone, specifically 4-amino-5-methylpyridin-2(1H)-one, is used to complete the heterocyclic core. This intermediate is condensed with the previously formed benzylidene product in a Hantzsch-type cyclization reaction to yield the foundational 1,4-dihydro-1,6-naphthyridine-5-one ring system. google.comnewdrugapprovals.org

Reaction Conditions and Optimization Strategies

The transformation from starting materials to the final product involves several distinct reaction types, each with specific conditions that can be optimized.

Cyclization: The central dihydronaphthyridine core is typically formed via a Hantzsch-type reaction. This involves the condensation of the benzylidene intermediate with a pyridone derivative, often in a high-boiling solvent like diethylene glycol at elevated temperatures (e.g., 60-70°C) to drive the cyclization and dehydration. googleapis.com

Nucleophilic Substitution (Etherification): The key difference in synthesizing the methoxy (B1213986) analog versus Finerenone (B607456) lies in this step. The intermediate, 4-(4-cyano-2-methoxyphenyl)-5-hydroxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide (also known as a desethyl or desalkoxy impurity), is converted to the final product via etherification. clearsynth.comsynzeal.com To produce this compound, a methylating agent is required. Common reagents for this type of O-methylation include dimethyl sulfate (B86663) in the presence of a base like potassium carbonate, or the use of trimethyl orthoacetate under acidic conditions, which would be a direct analog to the use of triethyl orthoacetate in Finerenone synthesis. google.comnewdrugapprovals.org

Oxidation: In some synthetic variations, the dihydronaphthyridine ring is formed via the partial reduction of a fully aromatic naphthyridine precursor. nih.govd-nb.info This precursor is synthesized through an initial cyclization followed by an oxidation step, for which agents like nitric acid have been employed. d-nb.infofda.gov The subsequent reduction is the key stereoselective step.

Bischler-Napieralski Conditions: While the primary route to Finerenone's core is a Hantzsch-type synthesis, the Bischler-Napieralski reaction is a classic method for forming dihydroisoquinoline rings through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like POCl₃. synzeal.com This reaction type is generally applied to the synthesis of different, though related, heterocyclic systems.

Novel Approaches and Stereoselective Synthesis for Finerenone Analogs

Finerenone is a chiral molecule, with the (S)-enantiomer being the active form. nih.gov Consequently, significant research has focused on developing stereoselective syntheses to avoid wasteful racemic separation. These methods are directly applicable to the synthesis of (S)-5-Desethoxy,-5-Methoxy-Finerenone.

A prominent novel approach involves the asymmetric transfer hydrogenation of the aromatic naphthyridine precursor. nih.govd-nb.infobris.ac.uk This key reaction utilizes a chiral phosphoric acid catalyst in combination with a Hantzsch ester as the hydrogen source. google.com The process is complicated by the existence of atropisomers in the naphthyridine precursor, which react at different rates. nih.govd-nb.info Optimization studies have shown that conducting the reaction at elevated temperatures (e.g., 100°C) enables a dynamic kinetic resolution, allowing the undesired atropisomer to convert to the desired one in situ, thus providing the (S)-enantiomer in both high yield (over 80%) and high enantiomeric excess (over 90%). nih.govbris.ac.uk

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by its functional groups and the dihydronaphthyridine core.

Oxidation: The 1,4-dihydronaphthyridine ring is susceptible to oxidation, which would lead to the corresponding aromatic naphthyridine species. This is a primary metabolic transformation pathway for Finerenone and is expected to be a key reaction for the methoxy analog as well. researchgate.net

Reduction: The nitrile group on the phenyl ring could be reduced to an aminomethyl group under strong reducing conditions. This would significantly alter the electronic properties of the molecule.

Substitution and Hydrolysis: The amide group can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. The methoxy group itself is generally stable but could be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

Process Chemistry Aspects and Control Strategies within Finerenone Production

In the large-scale manufacturing of a pharmaceutical like Finerenone, controlling the impurity profile is critical to ensure safety and efficacy. fda.gov

Formation as a Synthetic Byproduct or Impurity

This compound is a known process-related impurity in the synthesis of Finerenone. veeprho.com Its formation can occur during the etherification step where the 5-hydroxy intermediate is converted to the 5-ethoxy product (Finerenone). If the ethanol (B145695) solvent used in this step contains methanol (B129727) as an impurity, competitive O-methylation can occur, leading to the formation of the 5-methoxy analog.

Another potential route is trans-etherification, where a small amount of Finerenone could be converted to the methoxy analog if methanol is present in subsequent processing or purification steps, particularly under acidic or basic conditions.

Control strategies to minimize the formation of this impurity include:

Strict quality control of raw materials, especially the use of high-purity ethanol free from methanol for the etherification step. googleapis.com

Optimization of reaction conditions (temperature, time, and reagent stoichiometry) to favor the desired ethoxylation and minimize side reactions.

Development of robust purification methods, such as crystallization or chromatography, to effectively remove the methoxy impurity from the final active pharmaceutical ingredient. justia.com

Purification Techniques

The purification of the final compound and intermediates is a critical aspect of the synthesis of this compound, ensuring high purity and the correct stereoisomeric form. Methodologies analogous to those used for the closely related and well-documented compound, Finerenone, are employed. These techniques primarily involve controlled crystallization and racemate separation.

It is important to note that the following data and methodologies are based on studies of Finerenone. Due to a lack of publicly available research specifically on this compound, these established procedures for a structurally similar molecule serve as a foundational guide.

Controlled Crystallization

Controlled crystallization is a pivotal step for purifying the final compound and its precursors. This technique leverages differences in solubility of the target compound and impurities in a selected solvent or solvent system at varying temperatures. For dihydropyridine derivatives like Finerenone, a mixture of an alcohol and water is often effective.

Recrystallization of the crude product is typically performed to achieve the desired purity. The process involves dissolving the compound in a suitable solvent at an elevated temperature, followed by gradual cooling to induce the formation of crystals. The choice of solvent is critical and is determined empirically to provide good recovery of the pure compound while leaving impurities dissolved in the mother liquor.

Table 1: Illustrative Solvents for Crystallization of Related Dihydropyridine Compounds

Solvent SystemTypical Temperature Range (°C)Observations
Ethanol/Water25 - 78Effective for removing polar impurities. The ratio of ethanol to water is crucial for optimizing yield and purity.
Methanol25 - 65Used for intermediates and final product purification.
Isopropanol25 - 82Another common alcoholic solvent for recrystallization.

Racemate Separation

The synthesis of dihydropyridine derivatives often results in a racemic mixture of enantiomers. As the biological activity is typically associated with a single enantiomer, separation of the racemate is a crucial step. For Finerenone, classical resolution using chiral resolving agents, such as derivatives of tartaric acid, has proven effective. This process involves the formation of diastereomeric salts, which can be separated by crystallization due to their different physical properties.

The racemic mixture is treated with a chiral acid in a suitable solvent to form diastereomeric salts. One of the diastereomeric salts is typically less soluble and crystallizes out of the solution. This salt is then isolated, and the desired enantiomer is liberated by treatment with a base.

A key development in the synthesis of the active (S)-enantiomer of Finerenone involves the use of specific tartaric acid derivatives. For instance, reacting the racemic compound with (+)-di-p-toluoyl-D-tartaric acid can selectively precipitate the salt of the desired enantiomer.

Table 2: Example of Racemate Separation for a Finerenone Analog

Chiral Resolving AgentSolvent SystemEnantiomeric Excess (e.e.) AchievedReference
(+)-Di-p-toluoyl-D-tartaric acidEthanol/Water>99% after recrystallizationGeneric process based on Finerenone synthesis
(-)-Dibenzoyl-L-tartaric acidMethanol/WaterHigh e.e. reported for similar structuresGeneric process based on Finerenone synthesis

Molecular and Cellular Mechanism of Action Studies

Ligand Binding Dynamics and Mineralocorticoid Receptor Selectivity

The interaction of a ligand with its receptor is a critical determinant of its pharmacological effect. For mineralocorticoid receptor antagonists, the dynamics of this binding, including affinity and selectivity, dictate the therapeutic efficacy and side-effect profile.

Finerenone (B607456) is a non-steroidal mineralocorticoid receptor antagonist characterized by its high binding affinity and selectivity for the MR. consensus.app It demonstrates a potent antagonism of the mineralocorticoid receptor, which is distinct from earlier steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536). researchgate.netfrontiersin.org While spironolactone and eplerenone have steroidal structures, finerenone's non-steroidal nature contributes to its unique pharmacological profile. nih.gov

Finerenone exhibits a stronger binding affinity for the MR compared to eplerenone and a comparable potency to spironolactone. frontiersin.orgresearchgate.netfrontiersin.org Importantly, finerenone displays high selectivity for the MR over other steroid hormone receptors, such as androgen, progesterone, and glucocorticoid receptors. researchgate.netnih.govpharmacytimes.com This high selectivity is a key differentiator from spironolactone, which is known for its antiandrogenic and progestogenic side effects due to its affinity for these other receptors. researchgate.net Eplerenone was developed to have greater selectivity than spironolactone, but finerenone further refines this selectivity profile. nih.gov

Comparative Receptor Binding Affinity of Finerenone and Other MR Antagonists
CompoundMineralocorticoid Receptor (MR) AffinitySelectivity over other Steroid Receptors
FinerenoneHigh (IC50: 18nM) nih.govHigh researchgate.netnih.gov
SpironolactoneHighLow researchgate.net
EplerenoneLower than Spironolactone nih.govHigher than Spironolactone nih.gov

The binding of an antagonist to the mineralocorticoid receptor induces specific conformational changes that prevent the receptor from adopting an active state. Finerenone, classified as a "bulky" antagonist, induces a distinct conformational change in the MR's ligand-binding domain (LBD). nih.gov This is characterized by the protrusion of Helix 12, a critical component of the LBD. nih.gov This structural alteration creates an unstable receptor-ligand complex, which is fundamental to its antagonistic activity. nih.gov In contrast to steroidal MRAs, which act as "passive" antagonists, finerenone's unique binding mode actively prevents the recruitment of transcriptional co-regulators necessary for gene expression. frontiersin.orgnih.gov

Modulation of Transcriptional Activity and Gene Regulation

By inducing a non-productive conformation of the mineralocorticoid receptor, finerenone effectively modulates the downstream transcriptional activity and regulation of MR-target genes.

A key aspect of finerenone's mechanism is its ability to inhibit the recruitment of transcriptional cofactors to the MR. frontiersin.orgfrontiersin.org Upon aldosterone (B195564) binding, the MR typically recruits a series of coactivator proteins that facilitate the transcription of target genes. Finerenone's unique binding mode, which results in an unstable receptor conformation, prevents these critical protein-protein interactions. nih.gov This blockade of cofactor recruitment is a more pronounced feature of finerenone compared to steroidal MRAs and is thought to be the molecular basis for its distinct pharmacological actions, including its potent anti-fibrotic effects. nih.gov Studies have shown that finerenone exhibits higher potency and efficacy, and even inverse agonism, in MR transcriptional cofactor binding assays when compared to eplerenone. nih.gov

The modulation of MR activity by finerenone leads to differential expression of various downstream genes involved in inflammation and fibrosis. While specific gene expression profiles for 5-Desethoxy-5-methoxy-finerenone are not available, studies on finerenone and MR activation provide insights into the potential target genes. Overactivation of the MR is known to upregulate pro-inflammatory and pro-fibrotic genes. Finerenone, by blocking this activation, is expected to downregulate the expression of such genes.

For instance, MR activation can lead to the expression of inflammatory cytokines and chemokines. Finerenone has been shown to reduce the levels of pro-inflammatory mediators. frontiersin.org This includes the potential to modulate the expression of genes such as Interleukin-6 (IL6), a pro-inflammatory cytokine, and various chemokines like CCL7 and CXCL8 (also known as IL-8), which are involved in recruiting inflammatory cells. The expression of other interleukins like IL11 could also be affected. Furthermore, finerenone's impact on cellular signaling and protein regulation could influence the expression of genes like Dual Specificity Phosphatase 1 (DUSP1), Hedgehog Interacting Protein (HHIP), Inositol Hexakisphosphate Kinase 3 (IP6K3), and Ubiquitin Specific Peptidase 2 (USP2), although direct and specific data linking finerenone to the differential regulation of this exact list of genes requires further investigation.

Anti-Inflammatory and Anti-Fibrotic Signaling Pathways

The clinical benefits of finerenone are largely attributed to its potent anti-inflammatory and anti-fibrotic effects, which are a direct consequence of its mechanism of action at the molecular and cellular level. frontiersin.orgnih.govnih.gov

By blocking the mineralocorticoid receptor, finerenone inhibits the signaling cascades that lead to inflammation and fibrosis in various tissues, including the heart and kidneys. researchgate.net Overactivation of the MR contributes to processes like macrophage infiltration, fibroblast proliferation, and the deposition of extracellular matrix proteins, which are hallmarks of fibrosis. nih.gov

Mentioned Compounds
Compound Name
5-Desethoxy-5-methoxy-finerenone
Finerenone
Spironolactone
Eplerenone
Aldosterone

A comprehensive review of scientific literature reveals a lack of available research on the specific molecular and cellular mechanisms of action for the chemical compound “5-Desethoxy-5-methoxy-finerenone.” Consequently, detailed information regarding its effects on oxidative stress, inflammation, and fibrotic pathways is not available.

Scientific sources indicate that 5-Desethoxy-5-methoxy-finerenone is recognized as a close structural analog and a known impurity of Finerenone, a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. The investigation into such analogs is a fundamental aspect of medicinal chemistry, primarily aimed at understanding structure-activity relationships. By modifying functional groups, researchers can determine which parts of a molecule are essential for its biological activity. In the case of 5-Desethoxy-5-methoxy-finerenone, the structural modification from finerenone could provide insights into the binding requirements of the mineralocorticoid receptor.

However, the existing body of scientific literature consistently characterizes the metabolites of finerenone as pharmacologically inactive. This suggests that derivatives like 5-Desethoxy-5-methoxy-finerenone may not exhibit significant biological effects.

Due to the absence of specific research on 5-Desethoxy-5-methoxy-finerenone, it is not possible to provide an article detailing its molecular and cellular mechanism of action, its effects on oxidative stress and inflammation, its anti-fibrotic mechanisms, or its specificity profile as requested. All available research focuses on the parent compound, finerenone.

Preclinical Pharmacological Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and In Vivo Preclinical Models

The preclinical ADME profile of 5-Desethoxy-5-Methoxy-Finerenone, a compound closely related to Finerenone (B607456), has been characterized to understand its therapeutic potential.

Metabolic Stability and Biotransformation Pathways

The metabolic journey of Finerenone, a structurally similar compound, is primarily defined by oxidative biotransformation. In humans, dogs, and rats, Finerenone is extensively metabolized, with only minor quantities of the unchanged drug found in excreta. nih.gov The primary metabolic route involves the aromatization of the dihydronaphthyridine moiety, leading to the formation of metabolite M1. nih.gov A secondary oxidative pathway results in metabolite M4. nih.gov Both of these initial metabolites undergo further oxidative reactions. nih.gov In human plasma, the dominant metabolites identified are the naphthyridine metabolites (M1-M3), which notably lack on-target pharmacological activity. nih.gov In vitro studies have pinpointed cytochrome P450 3A4 (CYP3A4) as the main enzyme responsible for Finerenone's metabolism in humans. nih.gov

The influence of the methoxy (B1213986) group on the oxidative metabolism of compounds like 5-Desethoxy-5-Methoxy-Finerenone is an area of interest. For instance, the presence of a methoxy group in other compounds, such as 5-methoxy tryptophan, has been shown to influence mitochondrial function and cellular metabolism. nih.gov While direct studies on 5-Desethoxy-5-Methoxy-Finerenone's methoxy group influence are not detailed in the provided results, the stability of related compounds suggests that such modifications can significantly impact metabolic pathways. nih.gov

Tissue Distribution and Accumulation

Preclinical studies utilizing radioactively labeled Finerenone in rats have demonstrated a balanced distribution between cardiac and kidney tissues. nih.govnih.gov This is a key characteristic that distinguishes it from steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536), which show a predominant accumulation in the kidneys. nih.gov This balanced distribution is thought to contribute to its cardiorenal protective effects with a reduced risk of hyperkalemia. nih.gov

Regarding the central nervous system, studies with Finerenone in rats have indicated very low concentrations of radioactivity in the brain, suggesting that it does not readily cross the blood-brain barrier. nih.govrevistanefrologia.com This is a desirable trait for a peripherally acting drug, as it minimizes the potential for central nervous system side effects. The inability of certain molecules to cross the blood-brain barrier is often related to factors such as molecular weight, volume, and hydrophilicity. nih.gov

Plasma Protein Binding Characteristics and Implications for Distribution

In human plasma, Finerenone exhibits high protein binding, with albumin being the major binding protein. nih.gov In vitro, approximately 91.7% of Finerenone is bound to plasma proteins. nih.gov This high level of protein binding has implications for the drug's distribution, as only the unbound fraction is free to distribute into tissues and exert its pharmacological effect. The volume of distribution at a steady state for Finerenone has been determined to be 52.6 L. nih.gov

Pharmacodynamic Evaluation in Relevant Biological Systems

The pharmacodynamic properties of 5-Desethoxy-5-Methoxy-Finerenone and its analogs have been assessed through various in vitro and in vivo models.

In Vitro Cellular Assays

In vitro studies using human coronary artery smooth muscle cells and human umbilical vein endothelial cells have demonstrated that Finerenone can counteract the aldosterone-induced apoptosis of endothelial cells and proliferation of smooth muscle cells. mdpi.com These findings suggest a direct cellular mechanism for its protective vascular effects.

In Vivo Preclinical Animal Models

Preclinical animal models have been instrumental in demonstrating the anti-inflammatory and anti-fibrotic effects of Finerenone. nih.govnih.gov In rodent models of kidney injury, Finerenone treatment led to a downregulation of renal proinflammatory and profibrotic genes, which was associated with a dose-dependent reduction in albuminuria. nih.govnih.gov Similarly, in animal models of cardiac fibrosis, Finerenone therapy resulted in the regression of cardiac hypertrophy and a reduction in markers of inflammation and fibrosis. nih.gov

Studies in a nondiabetic chronic kidney disease (CKD) model in rats showed that Finerenone attenuated cardiac diastolic dysfunction and fibrosis. nih.gov Furthermore, in a rat model of pulmonary hypertension, Finerenone treatment was found to decrease inflammatory cell infiltration and vascular cell proliferation in the lungs. nih.gov These effects were observed at doses that did not cause significant hemodynamic changes, suggesting a direct tissue-protective action independent of blood pressure lowering. nih.gov

The use of various animal models, such as those induced by chemicals like dimethylnitrosamine (DMN) or diets like the methionine- and choline-deficient (MCD) diet, are common for studying liver fibrosis and can provide insights into the potential therapeutic effects of compounds like 5-Desethoxy-5-Methoxy-Finerenone in this context. frontiersin.orgxiahepublishing.commeliordiscovery.com

Interactive Data Table: Preclinical Pharmacodynamic Effects of Finerenone

ModelKey FindingsReference
Rodent Models of Kidney InjuryDownregulation of renal proinflammatory/profibrotic genes, dose-dependent improvement in albuminuria. nih.govnih.gov
Animal Models of Cardiac FibrosisRegression of cardiac hypertrophy, reduction in albuminuria and markers of inflammation and fibrosis. nih.gov
Nondiabetic Chronic Kidney Disease Rat ModelAttenuation of cardiac diastolic dysfunction and cardiac fibrosis. nih.gov
Rat Model of Pulmonary HypertensionDecreased inflammatory cell infiltration and vascular cell proliferation in the lungs. nih.gov

Preclinical Efficacy and Therapeutic Potential in Disease Models

Evaluation in Cardiovascular Disease Models (In Vitro and In Vivo)

Preclinical studies have consistently highlighted the cardioprotective effects of Finerenone (B607456), demonstrating its ability to mitigate key pathological processes in cardiovascular disease.

Effects on Cardiac Hypertrophy and Remodeling in Animal Models

Finerenone has been shown to effectively reduce cardiac hypertrophy and adverse remodeling in various animal models. In a mouse model of pressure overload-induced cardiac hypertrophy (transverse aortic constriction), Finerenone treatment led to a significant reduction in left ventricular (LV) wall thickening and a lower increase in calculated LV mass compared to both vehicle and the steroidal MR antagonist eplerenone (B1671536). nih.gov Studies in rat models of chronic heart failure also revealed that Finerenone was more effective than eplerenone in improving left ventricular systolic and diastolic function and decreasing plasma pro-BNP, a marker of cardiac stress. scienceopen.com Furthermore, in a model of non-diabetic chronic kidney disease (CKD), Finerenone prevented left ventricular diastolic dysfunction. nih.gov The compound also showed benefits in reversing left ventricular hypertrophy in preclinical models of cardiac fibrosis. wjgnet.com

These beneficial effects are linked to Finerenone's ability to modulate gene expression differently than steroidal MRAs, affecting key markers like brain natriuretic peptide (BNP) and troponin T. nih.gov By antagonizing the MR, Finerenone inhibits the recruitment of transcriptional cofactors that promote hypertrophic gene expression. scienceopen.com

Below is a summary of key findings on the effects of Finerenone on cardiac hypertrophy and remodeling from preclinical studies.

Animal Model Key Findings
Pressure Overload-Induced Cardiac Hypertrophy (Mouse) Significant reduction in left ventricular wall thickening and mass. nih.gov
Chronic Heart Failure (Rat) Improved left ventricular systolic and diastolic function; reduced plasma pro-BNP. scienceopen.com
Non-diabetic Chronic Kidney Disease (Rat) Prevention of left ventricular diastolic dysfunction. nih.gov
Cardiac Fibrosis Models Reversal of left ventricular hypertrophy. wjgnet.com

Impact on Cardiac Fibrosis in Preclinical Settings

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a major contributor to cardiac stiffness and dysfunction. Finerenone has demonstrated potent anti-fibrotic effects in several preclinical models. mdpi.comresearchgate.net In a mouse model of myocardial infarction, Finerenone treatment improved left ventricular compliance and elasticity while reducing interstitial fibrosis. mdpi.com Similarly, in diabetic rat models, Finerenone was found to reduce cardiac fibrosis. nih.gov

The anti-fibrotic action of Finerenone is attributed to its ability to inhibit the activation of pro-fibrotic signaling pathways mediated by the mineralocorticoid receptor. scienceopen.comnih.gov This leads to a dose-dependent reduction in fibroblast accumulation and collagen deposition. frontiersin.org In a nondiabetic CKD model, curative treatment with Finerenone was associated with a significant reduction in cardiac fibrosis. nih.govresearchgate.net

The table below summarizes the anti-fibrotic effects of Finerenone observed in preclinical studies.

Animal Model Key Findings
Myocardial Infarction (Mouse) Reduced interstitial fibrosis, improved left ventricular compliance and elasticity. mdpi.com
Type 2 Diabetes (Rat) Reduction in cardiac fibrosis. nih.gov
Non-diabetic Chronic Kidney Disease (Rat) Attenuation of cardiac fibrosis. nih.govresearchgate.net
Non-diabetic Nephropathy (Mouse) Dose-dependent reduction in fibroblast accumulation and collagen deposition. frontiersin.org

Modulation of Arrhythmia-Related Mechanisms in Experimental Models

Mineralocorticoid receptor overactivation is known to have proarrhythmic effects. frontiersin.org Preclinical evidence suggests that Finerenone may mitigate arrhythmia risk by addressing underlying structural and electrical remodeling. In preclinical models, Finerenone has been shown to reduce MR-mediated left atrial enlargement and fibrosis, which are known substrates for atrial fibrillation. frontiersin.org By counteracting the proarrhythmic effects of aldosterone (B195564) and potentially preserving normal serum potassium levels, Finerenone may decrease the risk of arrhythmias, a key factor in preventing sudden cardiac death. frontiersin.org

Evaluation in Renal Disease Models (In Vitro and In Vivo)

Finerenone has demonstrated significant renoprotective effects in a variety of preclinical models of kidney disease, primarily through its anti-inflammatory and anti-fibrotic properties. frontiersin.orgnih.gov

Renoprotective Effects Against Inflammation and Fibrosis

Furthermore, in a model of non-diabetic nephropathy in mice, Finerenone reduced the levels of inflammatory factors, fibrogenic markers, and the deposition of perinephric macrophages, leading to reduced tubulointerstitial fibrosis. frontiersin.org This anti-fibrotic effect was observed to be independent of blood pressure changes. frontiersin.org Studies combining a 5/6 renal resection with a high-fat diet in mice also showed that MR antagonism prevented renal inflammation and fibrosis. frontiersin.org

The table below details the renoprotective effects of Finerenone against inflammation and fibrosis in preclinical models.

Animal Model Key Findings
Western Diet-Induced Obesity (Mouse) Prevented activation of pro-inflammatory pathways and reduced fibrosis markers. biorxiv.org
DOCA-Salt Hypertension (Rat) Reduced renal expression of pro-fibrotic markers and alleviated renal fibrosis. biorxiv.org
Non-diabetic Nephropathy (Mouse) Reduced inflammatory factors, fibrogenic markers, and tubulointerstitial fibrosis. frontiersin.org
5/6 Renal Resection + High-Fat Diet (Mouse) Prevention of renal inflammation and fibrosis. frontiersin.org
Alport Syndrome (Mouse) Combined blockade including an MRA resulted in reduced tubulointerstitial inflammation and fibrosis. nih.gov

Protection Against Glomerular, Tubulointerstitial, and Vascular Damage in Preclinical Kidney Injury Models

Overactivation of the mineralocorticoid receptor contributes to glomerular hypertrophy, glomerulosclerosis, and vascular damage in the kidneys. frontiersin.org Preclinical studies have shown that Finerenone can protect against these forms of renal damage. In a mouse model of diabetic kidney disease, Finerenone treatment led to a significant reduction in proteinuria, a marker of glomerular damage. nih.gov In glomerulonephritis mouse models, MR antagonist treatment reduced glomerular pathological injury and improved renal function. frontiersin.org

Finerenone also protects the renal vasculature by reducing endothelial cell apoptosis and inhibiting the proliferation of smooth muscle cells, which helps to prevent adverse vascular remodeling. nih.gov In a type 1 diabetic rat model, Finerenone treatment suppressed kidney damage markers and was associated with an improvement in endothelial function due to a reduction in pro-contractile and inflammatory factors in perivascular adipose tissue. nih.gov

The following table summarizes Finerenone's protective effects against various types of renal damage in preclinical models.

Animal Model Type of Damage Key Findings
Diabetic Kidney Disease (Mouse) Glomerular Significant reduction of proteinuria. nih.gov
Glomerulonephritis (Mouse) Glomerular Reduced glomerular pathological injury and improved renal function. frontiersin.org
Vascular Injury Models Vascular Reduced endothelial cell apoptosis and smooth muscle cell proliferation, preventing adverse vascular remodeling. nih.gov
Type 1 Diabetes (Rat) Vascular/Inflammatory Improved endothelial function, reduced inflammatory cytokines in perivascular tissue. nih.gov
Non-diabetic Nephropathy (Mouse) Tubulointerstitial Reduces tubulointerstitial fibrosis. frontiersin.org

Table of Compound Names

Common Name Systematic Name/Alias
Finerenone 5-Desethoxy-5-Methoxy-Finerenone (Note: This appears to be a less common or specific descriptor for Finerenone, which is the universally recognized name in scientific literature)
Eplerenone
Spironolactone (B1682167)

Structure Activity Relationships Sar and Rational Design of Analogs

Impact of the 5-Methoxy Substitution on Physicochemical and Biological Properties

The substitution of the 5-ethoxy group in finerenone (B607456) with a 5-methoxy group in 5-Desethoxy-5-methoxy-finerenone is anticipated to modulate several key properties. The change from an ethoxy to a methoxy (B1213986) group reduces the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic profile. This modification may also affect the compound's metabolic stability, potentially altering its susceptibility to enzymatic degradation.

From a biological standpoint, the size and electronic nature of the substituent at the 5-position of the dihydronaphthyridine core are critical for receptor-binding affinity. The smaller methoxy group in 5-Desethoxy-5-methoxy-finerenone may lead to a different binding orientation or affinity within the MR ligand-binding pocket compared to the ethoxy group of finerenone.

Table 1: Predicted Physicochemical and Biological Property Changes

PropertyFinerenone (5-ethoxy)5-Desethoxy-5-methoxy-finerenonePredicted Impact
Polarity LowerHigherIncreased polarity may affect cell membrane permeability and solubility.
Solubility ModeratePotentially IncreasedThe smaller, more polar methoxy group could enhance aqueous solubility.
Receptor-Binding Affinity HighTo be determinedAltered steric and electronic profile may impact binding to the mineralocorticoid receptor.
Metabolic Stability Subject to metabolismTo be determinedThe methoxy group may exhibit different metabolic pathways compared to the ethoxy group.

SAR of the Naphthyridine Core and Substituted Phenyl Groups

The 1,4-dihydropyridine-based structure of finerenone, which includes a naphthyridine core, is a key determinant of its activity. researchgate.netnih.govnih.gov The dihydronaphthyridine scaffold of finerenone and its analogs is crucial for its antagonist activity at the mineralocorticoid receptor. The specific stereochemistry at the C4 position of this core is known to be vital for biological activity.

Strategies for Enhancing Selectivity, Potency, and Pharmacokinetic Profiles through Structural Modifications

To enhance the therapeutic potential of finerenone analogs, several strategies involving structural modifications can be employed. These strategies are aimed at improving selectivity for the mineralocorticoid receptor over other steroid receptors, increasing potency, and optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

One approach is the modification of the substituents on the dihydronaphthyridine core. Alterations at the 5-position, as seen in 5-Desethoxy-5-methoxy-finerenone, can fine-tune the physicochemical properties of the molecule. Further modifications could involve exploring a range of alkyl and alkoxy groups to optimize the balance between potency and metabolic stability.

Another strategy focuses on the substituted phenyl ring. The electronic nature and steric bulk of the substituents on this ring can be varied to improve receptor affinity and selectivity. For instance, replacing the cyano group with other electron-withdrawing groups could modulate the electronic landscape of the molecule and its interaction with the receptor.

Table 2: Structural Modification Strategies and Their Rationale

Target MoietyModification StrategyRationale
Naphthyridine Core Varying the substituent at the 5-positionTo optimize polarity, solubility, and metabolic stability.
Substituted Phenyl Group Introducing different electron-withdrawing or -donating groupsTo enhance receptor-binding affinity and selectivity.
Amide Group Bioisosteric replacementTo improve metabolic stability and pharmacokinetic properties.

Rational Design and Synthesis of Advanced Finerenone Analogs for Research Purposes

The rational design of advanced finerenone analogs is guided by computational modeling and a deep understanding of the structure-activity relationships. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be instrumental in predicting the biological activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

The synthesis of these advanced analogs often involves multi-step synthetic sequences that allow for the selective modification of different parts of the molecule. For example, the synthesis of finerenone itself has been achieved through various routes, including an enantioselective synthesis featuring a partial transfer hydrogenation of a naphthyridine ring. nih.govnih.govresearchgate.netbath.ac.ukresearchgate.net Similar synthetic strategies can be adapted for the creation of new analogs for research purposes, allowing for a systematic exploration of the chemical space around the finerenone scaffold.

Through the iterative process of design, synthesis, and biological evaluation, researchers can develop novel finerenone analogs that not only serve as valuable research tools to probe the biology of the mineralocorticoid receptor but also have the potential to become next-generation therapeutics.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the primary technique for assessing the purity and quantifying 5-Desethoxy-5-methoxy-finerenone. pharmatimesofficial.com These methods are designed to be stability-indicating, meaning they can separate the intact API from any potential degradation products or process-related impurities. nih.gov

Development of a robust RP-HPLC method involves optimizing several key parameters to achieve efficient separation and accurate quantification. A typical method would utilize a C18 column, which is effective for separating non-polar to moderately polar compounds like finerenone (B607456) and its analogues. orientjchem.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate) and an organic solvent like acetonitrile. researchgate.netijfmr.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to ensure the separation of all components in the sample mixture. orientjchem.orgijfmr.com Detection is commonly performed using a UV detector, as the molecule contains a chromophore that absorbs light in the ultraviolet spectrum. nih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and sensitive. nih.govorientjchem.org Key validation parameters include the limit of detection (LOD) and limit of quantification (LOQ), which define the smallest amount of the compound that can be reliably detected and quantified, respectively. researchgate.netijfmr.com

Table 1: Example RP-HPLC Method Parameters for Analysis of a Finerenone Analogue

Parameter Typical Condition Source
Column C18, 250 mm x 4.6 mm, 5 µm particle size nih.govijfmr.com
Mobile Phase Acetonitrile and Water/Buffer (e.g., Ammonium Acetate) orientjchem.orgijfmr.com
Elution Mode Isocratic or Gradient orientjchem.orgijfmr.com
Flow Rate 0.8 - 1.0 mL/min nih.gov
Column Temperature Ambient or controlled (e.g., 40 °C) nih.gov
Detection Wavelength ~230 - 252 nm nih.govijfmr.com
Injection Volume 10 - 20 µL nih.govgsconlinepress.com

| Diluent | Mobile Phase or Methanol (B129727)/Acetonitrile mixture | ijfmr.comijrar.org |

Spectroscopic and Spectrometric Characterization (e.g., Powder X-ray Diffraction for crystalline forms)

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of 5-Desethoxy-5-methoxy-finerenone. These methods provide detailed information about the molecule's structure, mass, and solid-state properties.

Powder X-ray Diffraction (PXRD) is a critical technique for analyzing the crystalline form of the API. Different crystalline forms, or polymorphs, can have different physical properties, including solubility and stability, which can impact bioavailability. PXRD analysis provides a unique diffraction pattern, or "fingerprint," for a specific crystalline solid. dtic.mil The technique can be used to identify the crystalline form of 5-Desethoxy-5-methoxy-finerenone and to detect the presence of any other forms or amorphous content. researchgate.net

Mass Spectrometry (MS) , often coupled with a chromatographic technique like HPLC (LC-MS), is used to confirm the molecular weight of the compound and to help identify the structures of impurities. pharmatimesofficial.comgrace.com By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides an exact mass that confirms the elemental composition. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural confirmation. pharmatimesofficial.comgrace.com ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous confirmation of its complex structure.

Bioanalytical Methods for Quantification in Preclinical Biological Matrices

For preclinical studies, it is essential to quantify the concentration of 5-Desethoxy-5-methoxy-finerenone in biological matrices such as plasma or tissue homogenates. The gold standard for this type of analysis is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). nih.govsci-hub.se

This method offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the drug in a complex biological sample. nih.gov The general workflow involves:

Sample Preparation: A simple and rapid protein precipitation step is typically used to remove the bulk of proteins from the plasma sample. nih.govsci-hub.se This is often done by adding a solvent like acidified acetonitrile.

Internal Standard: A stable isotope-labeled version of 5-Desethoxy-5-methoxy-finerenone is added to the sample at a known concentration before preparation. nih.gov This internal standard (ISTD) behaves almost identically to the analyte during sample processing and analysis, correcting for any variability and ensuring high accuracy and precision. sci-hub.se

HPLC-MS/MS Analysis: The prepared sample is injected into the HPLC-MS/MS system. The HPLC separates the analyte from other matrix components, and the tandem mass spectrometer provides highly selective detection and quantification. nih.gov

The method is validated to establish its analytical range, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), along with its accuracy and precision. nih.govsci-hub.se

Table 2: Typical Bioanalytical Method Parameters (HPLC-MS/MS)

Parameter Typical Condition Source
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry nih.gov
Sample Matrix Preclinical Plasma (e.g., rat, mouse) nih.govsci-hub.se
Sample Preparation Protein Precipitation with Acetonitrile nih.gov
Internal Standard Stable Isotope-Labeled Analogue nih.govsci-hub.se
Analytical Range Sub-µg/L to several hundred µg/L nih.govsci-hub.se
Inter-day Precision Typically ≤15% CV (Coefficient of Variation) sci-hub.se

| Inter-day Accuracy | Typically within 85-115% of nominal value | sci-hub.se |

Impurity Profiling and Control Strategies for Active Pharmaceutical Ingredient Synthesis

Controlling impurities in the API is a critical aspect of drug development to ensure patient safety and product quality. grace.com An impurity profile, which identifies and quantifies the impurities present in the API, must be established. grace.com For 5-Desethoxy-5-methoxy-finerenone, impurities can originate from various sources during the synthesis. pageplace.de

Types of Impurities:

Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. veeprho.com Given the multi-step synthesis typical for finerenone analogues, regioisomeric and stereoisomeric impurities are also a key consideration. veeprho.com

Degradation Products: These can form during manufacturing or upon storage if the API is exposed to stress conditions such as heat, light, acid, or base. registech.comresearchgate.net Forced degradation studies are intentionally conducted to identify potential degradation pathways. researchgate.netorientjchem.org

Residual Solvents and Reagents: Solvents and catalysts used in the synthesis must be controlled and limited to acceptable levels in the final API. veeprho.com

Control Strategies: A holistic approach is required for impurity control, often guided by Quality by Design (QbD) principles. pharmatimesofficial.comgrace.com

Process Optimization: The synthesis route is carefully designed and optimized to minimize the formation of by-products and other impurities. pharmatimesofficial.com This includes controlling reaction parameters like temperature and reaction time. grace.com

Purification Techniques: Advanced purification methods, such as chromatography and recrystallization, are employed to effectively remove impurities from the final API. pharmatimesofficial.com

Analytical Monitoring: Sensitive analytical methods, primarily HPLC, are used to monitor the impurity profile of each batch of API. registech.com Techniques like LC-MS are used to identify the structure of unknown impurities. grace.com

Spike and Purge Studies: To understand how well the manufacturing process removes specific impurities, studies are conducted where a known amount of an impurity is intentionally added ("spiked") into an intermediate stage of the process to track its removal ("purge") in subsequent steps. grace.com

Regulatory guidelines, such as those from the ICH, set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. nih.govregistech.com

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Mineralocorticoid Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a Finerenone (B607456) analog, and its protein target, the mineralocorticoid receptor (MR). These methods have been instrumental in understanding the antagonistic properties of non-steroidal MRAs.

Research Findings: Docking studies reveal that non-steroidal MRAs like Finerenone occupy the same ligand-binding pocket as endogenous steroidal agonists (e.g., aldosterone) but establish a unique set of interactions that prevent the receptor from adopting an active conformation. A key mechanism of antagonism for the 1,4-dihydropyridine (B1200194) class involves steric hindrance with helix H12 of the MR's ligand-binding domain. nih.govmdpi.com Helix H12 must adopt a specific "agonist-associated" conformation to recruit co-activator proteins, a step that is essential for gene transcription.

Molecular dynamics simulations of novel 1,4-DHP derivatives suggest that bulky substituents can actively interfere with the positioning of helix H12, stabilizing a conformation that is incapable of recruiting these necessary co-activators. nih.gov This "passive" antagonism, which prevents the formation of a transcriptionally active complex, is a hallmark of Finerenone and its analogs. Furthermore, unlike steroidal antagonists, Finerenone acts as a "bulky" antagonist that keeps the MR in an inactive state, preventing cofactor recruitment even in the presence of aldosterone (B195564). youtube.com

Network pharmacology studies combined with molecular docking have also been used to explore the broader interactions of Finerenone, suggesting high binding affinities to targets beyond the MR, such as CASP3 and EGFR, which may contribute to its pleiotropic cardiorenal protective effects. nih.gov

Below is a table summarizing key amino acid residues within the MR ligand-binding domain known to be crucial for the binding of antagonists like Finerenone.

ResidueRole in BindingInteraction Type
Arg817Forms hydrogen bonds with the ligand.Hydrogen Bond
Gln776Forms hydrogen bonds with the ligand.Hydrogen Bond
Asn770Key polar contact point.Hydrogen Bond
Cys942Contributes to the hydrophobic pocket.Hydrophobic Interaction
Met852Forms part of the binding cavity.Hydrophobic Interaction
Ser810Critical for selectivity over other steroid receptors. mdpi.comHydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling of Finerenone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org While specific, published QSAR models for Finerenone analogs as MR antagonists are not widely available, the methodology is central to the lead optimization process for such compounds.

Research Findings: The 1,4-dihydropyridine scaffold, from which Finerenone was derived, has been the subject of numerous QSAR studies, particularly for its activity as calcium channel blockers. ntnu.nonih.gov These studies demonstrate that molecular descriptors related to lipophilicity, electronic properties, and steric factors can be used to build predictive models of biological activity.

For Finerenone analogs, a hypothetical QSAR model would aim to predict MR antagonist activity (e.g., measured as IC50) based on calculated molecular descriptors. The main assumption is that structurally similar molecules are likely to have similar biological activities. ntnu.no By developing a statistically validated QSAR model, chemists can prioritize the synthesis of novel analogs predicted to have the highest potency and selectivity, saving significant time and resources. nih.gov The insights from structure-activity relationships derived from both steroidal and non-steroidal MRAs guide the selection of appropriate descriptors for model building. nih.gov

The table below outlines the types of molecular descriptors that would be essential for developing a robust QSAR model for Finerenone analogs.

Descriptor ClassSpecific ExamplesRelevance to MRA Activity
LipophilicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and binding to hydrophobic pockets of the MR.
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesGoverns electrostatic and hydrogen bonding interactions with receptor residues.
Steric/TopologicalMolecular Weight, Molecular Volume, Shape IndicesDetermines the fit within the ligand-binding pocket and potential for steric clashes (e.g., with Helix H12).
3D DescriptorsMolecular Surface Area, CoMFA/CoMSIA fieldsProvides a 3D representation of steric and electrostatic properties crucial for receptor fit.

In Silico Prediction of ADME Properties and Metabolic Pathways

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles.

Research Findings: For Finerenone, detailed physiologically-based pharmacokinetic (PBPK) models have been developed and validated using clinical data. nih.gov These in silico models are crucial for predicting its metabolic fate and potential for drug-drug interactions (DDIs). The models confirm that Finerenone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.

The PBPK model was successfully used to simulate and predict the effect of co-administering Finerenone with known CYP3A4 modulators. For instance, strong inhibitors like erythromycin (B1671065) and verapamil (B1683045) were predicted to significantly increase Finerenone plasma concentrations, a prediction that matched observed clinical data. The model was then applied to predict clinically untested DDIs, providing a quantitative basis to guide its clinical use. nih.gov Other computational studies have explored the molecular pathways affected by Finerenone, suggesting it ameliorates mitochondrial dysfunction through the PI3K/Akt/eNOS signaling pathway, which may be part of its mechanism of action in diabetic tubulopathy. nih.gov

The following table presents data from a PBPK modeling study, showing the predicted impact of various CYP3A4 modulators on Finerenone exposure.

Co-administered DrugCYP3A4 RolePredicted AUC RatioPredicted Cmax Ratio**
ItraconazoleStrong Inhibitor6.312.37
ClarithromycinStrong Inhibitor5.282.25
ErythromycinModerate Inhibitor3.462.00
VerapamilModerate Inhibitor2.911.86
EfavirenzInducer0.190.32
RifampicinStrong Inducer0.070.14
AUC Ratio: Ratio of the area under the plasma concentration-time curve with and without the interacting drug. nih.gov**Cmax Ratio: Ratio of the maximum plasma concentration with and without the interacting drug. nih.gov

Virtual Screening and De Novo Design for Novel Mineralocorticoid Receptor Ligands

Virtual screening and de novo design are computational strategies to identify novel chemical entities with the potential to act as effective ligands for a specific biological target. medchemexpress.com These approaches have been pivotal in the search for new non-steroidal MRAs.

Research Findings: The discovery of non-steroidal MRAs was accelerated by high-throughput screening, which identified the 1,4-dihydropyridine scaffold as a viable starting point. mdpi.com Following this initial discovery, structure-based virtual screening and rational drug design were employed to explore chemical space and optimize the scaffold for MR antagonism. nih.gov Virtual screening involves docking large libraries of compounds into the MR's binding site to identify those with favorable predicted binding energies and interaction patterns. nih.govfrontiersin.org

This process can be either structure-based, relying on the 3D structure of the receptor, or ligand-based, using the pharmacophore of known active molecules. nih.gov For MRAs, a structure-based approach is highly effective due to the availability of the MR crystal structure. De novo design takes this a step further by computationally "building" novel molecules piece-by-piece directly within the receptor's binding site to ensure optimal fit and interactions. These computational campaigns have successfully guided the synthesis of new generations of MRAs with improved potency and selectivity profiles. ull.es

The table below outlines the typical workflow for a virtual screening and de novo design project aimed at discovering novel MR ligands.

PhaseKey StepsComputational Tools Used
1. Target PreparationObtain and prepare the 3D structure of the Mineralocorticoid Receptor (MR). Define the binding site.Protein Data Bank (PDB), Schrödinger Maestro, MOE
2. Library PreparationAcquire and prepare a large database of chemical compounds for screening (e.g., ZINC15, Enamine).RDKit, Open Babel
3. Virtual ScreeningDock the compound library into the MR binding site. Score and rank compounds based on predicted affinity.AutoDock, Glide, GOLD nih.gov
4. Hit Filtering & SelectionFilter hits based on docking score, interaction analysis, and predicted ADME properties (drug-likeness).pkCSM, SwissADME japsonline.com
5. De Novo Design (Optional)Generate novel molecular structures within the binding site based on the best-scoring fragments or scaffolds.LigBuilder, LeapFrog
6. Experimental ValidationSynthesize and test the most promising candidates in vitro for MR binding and functional activity.N/A (Experimental Step)

Preclinical Research Data for 5-Desethoxy,-5-Methoxy-Finerenone Not Available in Public Domain

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is no publicly available preclinical research data for the compound "this compound." This compound is identified as a close structural analog and a known process-related impurity in the synthesis of Finerenone, a well-researched non-steroidal mineralocorticoid receptor antagonist.

The chemical structure of this compound differs from Finerenone in that the ethoxy group at the 5-position of the dihydropyridine (B1217469) ring is replaced by a methoxy (B1213986) group. While this modification is of interest in the context of structure-activity relationship (SAR) studies within medicinal chemistry, dedicated preclinical studies on its biological activity, mechanistic insights, or therapeutic potential have not been published in accessible scientific literature.

The primary focus of existing preclinical and clinical research is on Finerenone itself, for which a significant body of data exists regarding its efficacy and safety in various disease models. However, this information cannot be extrapolated to this compound without specific experimental validation.

Consequently, it is not possible to generate a scientifically accurate article on the "Future Research Directions and Translational Perspectives (Preclinical Focus)" for this compound as requested, due to the absence of foundational preclinical data. Any attempt to do so would be purely speculative and would not meet the required standards of scientific accuracy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Desethoxy-5-Methoxy-Finerenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally similar methoxy-substituted compounds often employs multi-step protocols involving nucleophilic substitution, oxidation, or cyclization reactions. For example, Bischler-Napieralski conditions (e.g., POCl₃ or PCl₅ in refluxing toluene) have been used to synthesize methoxy-furanones and indanones, with yields ranging from 48% to 72% depending on substituent reactivity . Key parameters include temperature control (e.g., 60–110°C), solvent polarity, and catalyst selection. Post-synthesis purification via recrystallization or chromatography is critical to achieve >95% purity, as demonstrated in studies on 5-Methoxy-1-indanone .

Q. What analytical techniques are most reliable for characterizing 5-Desethoxy-5-Methoxy-Finerenone?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for methoxy and aromatic protons (δ 3.2–3.8 ppm and 6.5–8.0 ppm, respectively) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <5 ppm error, while IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). For crystalline derivatives, X-ray diffraction provides unambiguous conformation .

Q. What safety protocols are recommended for handling methoxy-substituted compounds like 5-Desethoxy-5-Methoxy-Finerenone?

  • Methodological Answer : Follow JIS Z 7253:2019 guidelines: use chemical-resistant gloves (JIS T 8116), safety goggles, and local exhaust ventilation to minimize inhalation risks. Store in sealed, light-resistant containers at <25°C, away from strong oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. How can researchers source high-purity 5-Desethoxy-5-Methoxy-Finerenone for in vitro studies?

  • Methodological Answer : The compound is available as a "neat" (unformulated) standard from TRC (CAS 2640280-84-6), with academic pricing options. Verify purity via Certificate of Analysis (CoA) and ensure compliance with institutional ethics for in vitro use only .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of 5-Desethoxy-5-Methoxy-Finerenone be resolved?

  • Methodological Answer : Apply empirical contradiction analysis: (1) Cross-validate assays (e.g., ELISA, cell viability tests) under standardized conditions (pH, temperature, cell line); (2) Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers; (3) Replicate experiments with independent batches to rule out synthesis variability. Case studies on pseudoprogression diagnostics highlight the importance of iterative data collection and falsification protocols .

Q. What computational models are suitable for predicting the stability and reactivity of 5-Desethoxy-5-Methoxy-Finerenone in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict hydrolysis pathways of methoxy groups. Solubility parameters (log P) estimated via COSMO-RS align with experimental data for structurally analogous compounds like 4-Methoxy-2(5H)-furanone (log P ~0.5) . Molecular dynamics simulations further assess aggregation tendencies in biological matrices.

Q. What strategies optimize the stability of 5-Desethoxy-5-Methoxy-Finerenone in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Argon-purged vials and desiccants (e.g., silica gel) reduce oxidative and hydrolytic decomposition. For light-sensitive analogs like 5-Ethoxy-furanones, amber glass vials are mandatory .

Q. How can structure-activity relationship (SAR) studies elucidate the mechanism of action of 5-Desethoxy-5-Methoxy-Finerenone?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation) and test in target-specific assays (e.g., receptor binding). For example, replacing the methoxy group in 5-Fluoro-2-methoxybenzaldehyde with ethoxy alters binding affinity by ~20% . Pair SAR data with molecular docking (e.g., AutoDock Vina) to map interaction hotspots.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.